molecular formula C11H15ClN4O4 B1663888 福地新盐酸盐 CAS No. 284490-13-7

福地新盐酸盐

货号 B1663888
CAS 编号: 284490-13-7
分子量: 302.71 g/mol
InChI 键: WEIAMZKHBCLFOG-QPAIBFMUSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Forodesine hydrochloride is a highly potent, orally active, rationally designed purine nucleoside phosphorylase (PNP) inhibitor . It has shown activity in preclinical studies with malignant cells and clinical utility against T-cell acute lymphoblastic leukemia and cutaneous T-cell lymphoma . Additional preliminary findings support its use for the management of some B-cell malignancies .


Synthesis Analysis

Forodesine is a potent PNP inhibitor that was designed based on the transition-state structure stabilized by the enzyme . When PNP is inhibited by forodesine, 2′-deoxyguanosine remains unmetabolized and is transported into cancer cells via nucleoside transporters . Inside the cells, 2′-deoxyguanosine is phosphorylated to deoxyguanosine monophosphate by deoxycytidine kinase and then to deoxyguanosine triphosphate by other kinases .


Molecular Structure Analysis

The molecular formula of Forodesine hydrochloride is C11H15ClN4O4 . The average molecular weight is 302.72 g/mol . The InChI code is InChI=1S/C11H14N4O4.ClH/c16-2-5-9(17)10(18)7(15-5)4-1-12-8-6(4)13-3-14-11(8)19;/h1,3,5,7,9-10,12,15-18H,2H2,(H,13,14,19);1H/t5-,7+,9-,10+;/m1./s1 .


Chemical Reactions Analysis

Forodesine hydrochloride is a highly potent and orally active purine nucleoside phosphorylase (PNP) inhibitor . It inhibits the growth of malignant T cell leukemia cells and induces apoptosis .


Physical And Chemical Properties Analysis

Forodesine hydrochloride is a solid compound . It has a water solubility of 4.11 mg/mL . The compound is also soluble in DMSO .

科学研究应用

1. Amplifying Host Innate Immune Response

  • Summary of Application: Forodesine is a novel inhibitor of purine nucleoside phosphorylase (PNP), which catalyzes the conversion of deoxyguanosine and guanosine to their respective bases. Inhibition of PNP leads to nucleotide pool imbalances, thereby resulting in selective apoptosis of T-cells .
  • Methods of Application: To evaluate the effect of forodesine on T-cells in vivo, a xenogeneic mouse model of GVHD was used. After human T-cell transfer, mice were treated with forodesine (20 mg/kg) or vehicle daily for two weeks. Mice were monitored daily and weighed three times a week for up to 60 days after transplantation .
  • Results: Inhibition of PNP activity by forodesine markedly increased plasma guanosine levels. At the same level of guanosine in the liver, forodesine promoted TNF-a production from in vitro alveolar macrophage cultures .

2. Treatment of Chronic Lymphocytic Leukemia

  • Summary of Application: Forodesine is a new and potent purine nucleoside phosphorylase (PNP) inhibitor. Patients with chronic lymphocytic leukemia (CLL) with primary resistance to fludarabine-based therapy or with progressive disease were eligible for oral forodesine (200 mg/d) for up to 24 weeks .
  • Methods of Application: Eight patients with median lymphocyte count of 35.9 × 10 9 /L and median serum β2 microglobulin level of 6.45 mg/L were treated. Six had Rai stage III to IV and were previously heavily treated (median prior therapy = 5) .
  • Results: Two had transient decrease in lymphocyte count to normal, whereas in 5, disease progressed. Adverse events were mild. Steady-state level of forodesine ranged from 200 to 1300nM and did not reach desired 2μM level. PNP inhibition ranged from 57% to 89% and steady-state 2′-deoxyguanosine (dGuo) concentration median was 1.8μM .

3. Advanced, Fludarabine-treated Chronic Lymphocytic Leukemia

  • Summary of Application: Forodesine has been used in a Phase 2 and pharmacodynamic study for patients with advanced, fludarabine-treated chronic lymphocytic leukemia (CLL). The study aimed to investigate the efficacy of forodesine in treating these patients, evaluate the toxicity, duration of response, disease-free survival, and overall survival associated with treatment with forodesine, and correlate pharmacokinetic and pharmacodynamic data of forodesine in CLL .
  • Methods of Application: The study involved oral administration of forodesine (200 mg/d) for up to 24 weeks. The patients had a median lymphocyte count of 35.9 × 10 9 /L and median serum β2 microglobulin level of 6.45 mg/L .
  • Results: Two patients had a transient decrease in lymphocyte count to normal, whereas in 5, disease progressed. Adverse events were mild. Steady-state level of forodesine ranged from 200 to 1300nM and did not reach the desired 2μM level. PNP inhibition ranged from 57% to 89% and steady-state 2′-deoxyguanosine (dGuo) concentration median was 1.8μM .

4. Orphan Drug Development

  • Summary of Application: Forodesine hydrochloride has been studied in the context of orphan drug development. Orphan drugs are those developed to treat rare diseases. The development of these drugs can be challenging due to the small number of patients and the difficulty in evaluating drug efficacy in nonclinical studies .
  • Methods of Application: The study involved a review of orphan drugs approved in Japan from January 2010 to December 2019. The aim was to elucidate efficient methods for evaluating nonclinical efficacy .
  • Results: The study found that it was possible to evaluate drug efficacy by flexibly designing nonclinical studies according to disease characteristics for potential orphan drugs .

5. Toll-like Receptor 7 Activation

  • Summary of Application: Forodesine is a novel inhibitor of purine nucleoside phosphorylase (PNP), which catalyzes the conversion of deoxyguanosine and guanosine to their respective bases. Inhibition of PNP leads to nucleotide pool imbalances, thereby resulting in selective apoptosis of T-cells. Recent evidence indicates that specific types of nuclear acids, including guanosine and its derivatives, act as natural ligands for toll-like receptor 7 (TLR7). The use of PNP inhibitors during inflammatory conditions may sustain considerable levels of guanine nucleosides released from damaged tissues, leading to activation of innate immunity and effector T-cell function through TLR7 activation .
  • Methods of Application: To evaluate the effect of forodesine on T-cells in vivo, a xenogeneic mouse model of GVHD was used. After human T-cell transfer, mice were treated with forodesine (20 mg/kg) or vehicle daily for two weeks. Mice were monitored daily and weighed three times a week for up to 60 days after transplantation .
  • Results: Inhibition of PNP activity by forodesine markedly increased plasma guanosine levels. At the same level of guanosine in the liver, forodesine promoted TNF-a production from in vitro alveolar macrophage cultures. Preincubation with a TLR7 antagonist, ODN20958, attenuated the TNF-a production from macrophages stimulated by guanosine and forodesine .

6. T-cell Acute Lymphoblastic Leukaemia

  • Summary of Application: Forodesine hydrochloride has been observed to inhibit the growth of the “T-cell acute lymphoblastic leukaemia cell line” among untargeted cancer cells .
  • Methods of Application: The study involved a review of orphan drugs approved in Japan from January 2010 to December 2019. The aim was to elucidate efficient methods for evaluating nonclinical efficacy .
  • Results: It was possible to evaluate drug efficacy by flexibly designing nonclinical studies according to disease characteristics for potential orphan drugs .

安全和危害

Forodesine hydrochloride is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is corrosive to metals and can cause skin corrosion/irritation and serious eye damage/eye irritation . It can also cause specific target organ toxicity (single exposure) with the target organs being the respiratory system .

Relevant Papers One relevant paper is "Development of Forodesine Hydrochloride (FH), an Inhibitor of Purine Nucleoside Phosphorylase, for Patients with Chronic Lymphocytic Leukemia (CLL)" . This paper discusses the development of Forodesine hydrochloride for the treatment of patients with Chronic Lymphocytic Leukemia.

属性

IUPAC Name

7-[(2S,3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)pyrrolidin-2-yl]-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O4.ClH/c16-2-5-9(17)10(18)7(15-5)4-1-12-8-6(4)13-3-14-11(8)19;/h1,3,5,7,9-10,12,15-18H,2H2,(H,13,14,19);1H/t5-,7+,9-,10+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEIAMZKHBCLFOG-QPAIBFMUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(N1)C(=O)NC=N2)C3C(C(C(N3)CO)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C2=C(N1)C(=O)NC=N2)[C@H]3[C@@H]([C@@H]([C@H](N3)CO)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90182647
Record name Forodesine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90182647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Forodesine hydrochloride

CAS RN

284490-13-7
Record name Forodesine hydrochloride [USAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0284490137
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Forodesine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90182647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 284490-13-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FORODESINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6SN82Y9U73
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Forodesine hydrochloride
Reactant of Route 2
Forodesine hydrochloride
Reactant of Route 3
Forodesine hydrochloride
Reactant of Route 4
Forodesine hydrochloride
Reactant of Route 5
Forodesine hydrochloride
Reactant of Route 6
Forodesine hydrochloride

Citations

For This Compound
50
Citations
K Balakrishnan, F Ravandi, MJ Keating, V Gandhi - 2005 - ashpublications.org
Mammalian purine nucleoside phosphorylase (PNP) catalyzes the cleavage of inosine, deoxyinosine, guanosine, and deoxyguanosine (dGuo) to their corresponding base and sugar 1-…
Number of citations: 1 ashpublications.org
L Gore, M Stelljes, R Quinones - Seminars in oncology, 2007 - Elsevier
… leukemia who relapsed following allogeneic hematopoietic stem cell transplantation and were subsequently enrolled in a clinical trial in which they received forodesine hydrochloride, a …
Number of citations: 10 www.sciencedirect.com
A Al-Kali, V Gandhi, M Ayoubi, M Keating… - Future …, 2010 - Future Medicine
Purine nucleoside phosphorylase (PNP) is an important catalytic enzyme in the purine salvage pathway; its deficiency is associated with T-cell lymphopenia and with humoral deficiency…
Number of citations: 39 www.futuremedicine.com
LI AG - nature.com
… Anecdotal but durable responses including complete remissions were noted in leukemia patients with the PNP inhibitor forodesine hydrochloride, two of whom received treatment post-…
Number of citations: 0 www.nature.com
K Balakrishnan, F Ravandi, S Bantia, A Franklin… - … Myeloma and Leukemia, 2013 - Elsevier
… forodesine hydrochloride in patients with relapsed and refractory B-cell ALL, with the primary end point of assessing the safety of repeated intravenous doses of forodesine hydrochloride…
Number of citations: 17 www.sciencedirect.com
DJ Newman - Physical Sciences Reviews, 2018 - degruyter.com
It is frequently assumed, particularly in the last 15 plus years, that “Natural Product Structures” are no longer a source of drugs in the twenty-first century. In fact, this is not at all true. Even …
Number of citations: 26 www.degruyter.com
YY Guo, JY Zhang, JF Sun, P Nie, H Gao - European Journal of Medicinal …, 2023 - Elsevier
Lymphoma is a form of cancer that impacts the lymphatic system, which plays a crucial role in defending the body against infections and illnesses. It is characterized by the atypical …
Number of citations: 4 www.sciencedirect.com
MS Castilho, MP Postigo, CBV de Paula… - Bioorganic & medicinal …, 2006 - Elsevier
… potential of PNP inhibitors, which has been recognized for more than twenty years, only two small-molecule inhibitors from BioCryst Pharmaceuticals, forodesine hydrochloride (BCX-…
Number of citations: 83 www.sciencedirect.com
T Robak - Expert opinion on investigational drugs, 2011 - Taylor & Francis
… Forodesine hydrochloride is under development by BioCryst Pharmaceuticals for the treatment of relapsed or refractory aggressive T-cell malignancies. It has EU orphan drug status for …
Number of citations: 38 www.tandfonline.com
F Ravandi, V Gandhi - Expert opinion on investigational drugs, 2006 - Taylor & Francis
… Immucillin-H (BCX-1777; Figure 2) is now known as forodesine hydrochloride (Fodosine TM , BioCryst Pharmaceuticals) and is 100 – 1000-fold more potent than previous PNP …
Number of citations: 52 www.tandfonline.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。